molecular formula C11H12O2 B130734 Ethyl 2-phenylacrylate CAS No. 22286-82-4

Ethyl 2-phenylacrylate

Cat. No. B130734
CAS RN: 22286-82-4
M. Wt: 176.21 g/mol
InChI Key: BOIWYTYYWPXGAT-UHFFFAOYSA-N
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Description

Ethyl 2-phenylacrylate is a chemical compound that is related to various synthesized esters and derivatives with phenyl groups. While the provided papers do not directly discuss ethyl 2-phenylacrylate, they do provide insights into similar compounds and their synthesis, molecular structures, and chemical properties. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and organic materials .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and conditions. For instance, ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate is synthesized and its crystal structure determined by X-ray single crystal diffraction . Another compound, ethyl 2-(N-methoxy) imino-2-phenylacetate, is synthesized using ethyl phenyl glyoxylate and methoxy amine hydrochloride in the presence of alkali, yielding a high purity product confirmed by NMR, IR, and GC-MS . These methods demonstrate the versatility and complexity of synthesizing phenyl-related esters.

Molecular Structure Analysis

The molecular structure of these compounds is often complex, with multiple functional groups and stereocenters. The crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate reveals dihedral angles and hydrogen-bonding interactions that stabilize the crystal packing . Similarly, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate is determined, showing an intramolecular N–H…O hydrogen bond and a two-dimensional network formed by intermolecular hydrogen bonds .

Chemical Reactions Analysis

The papers describe various chemical reactions used to synthesize and modify phenyl-containing compounds. For example, the synthesis of ethyl 2-(N-methoxy) imino-2-phenylacetate involves a reaction between ethyl phenyl glyoxylate and methoxy amine hydrochloride . Another paper discusses the use of 2-(phenylthio)ethyl as a novel protecting group for thymidine analogues, showcasing its stability under basic conditions and its removal by oxidation and β-elimination .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various analytical techniques. The compound ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate is characterized by elemental analysis, FT-IR, TGA, DTA, UV-Visible, and single-crystal X-ray diffraction . These techniques provide detailed information about the stability, reactivity, and electronic properties of the molecules.

Scientific Research Applications

Synthesis and Chemical Applications

Microwave Irradiation in Synthesis Ethyl phenylacrylate has been successfully synthesized using microwave irradiation, showcasing the technique's efficiency and speed. For instance, when cinnamic acid reacted with alcohol in the presence of phosphotungstic acid under microwave irradiation, a high conversion rate of 95% was achieved within a short duration of 20 minutes. The study emphasized the optimization of reaction conditions and the exploration of influencing factors (Li-Xia Jing, 2004).

Catalysis and Stereoselectivity Ethyl phenylacrylate derivatives have shown significance in catalysis and stereoselectivity studies. For instance, research delving into the addition of Ph(2)Zn to aldehydes demonstrated the involvement of ethyl groups in the transition state, affecting the intrinsic activation barrier and enantioselectivity. This study provided a foundation for understanding the molecular intricacies involved in such chemical reactions and the role of ethyl phenylacrylate derivatives therein (J. Rudolph, C. Bolm, P. Norrby, 2005).

Analytical Chemistry Applications

Ion-Selective Electrodes Ethyl 1,2,3,4-tetrahydro-4-(4-methoxyphenyl)-6-methyl-2-oxopyrimidine-5-carboxylate, a compound structurally similar to ethyl phenylacrylate, was utilized as a neutral ionophore in a PVC membrane Cu2+ ion-selective electrode. This electrode exhibited high sensitivity and discrimination, proving the compound's utility in constructing highly selective and sensitive analytical sensors (A. Islamnezhad, N. Mahmoodi, 2011).

Safety And Hazards

Ethyl 2-phenylacrylate may be corrosive to metals. It can cause severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

The future directions of Ethyl 2-phenylacrylate research could involve exploring its potential applications in various fields. For instance, its role in the treatment of conditions and ailments could be investigated . Additionally, its synthesis methods could be optimized for better yield and efficiency .

properties

IUPAC Name

ethyl 2-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIWYTYYWPXGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066776
Record name Benzeneacetic acid, .alpha.-methylene-, ethyl ester
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-phenylacrylate

CAS RN

22286-82-4
Record name Ethyl α-methylenebenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22286-82-4
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Record name Ethyl 2-phenylacrylate
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Record name Benzeneacetic acid, .alpha.-methylene-, ethyl ester
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Record name Benzeneacetic acid, .alpha.-methylene-, ethyl ester
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Record name Ethyl methylenephenylacetate
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Record name ETHYL 2-PHENYLACRYLATE
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Synthesis routes and methods I

Procedure details

225 ml of 37 weight percent aqueous formaldehyde solution are added dropwise with stirring to a solution of 316 g of diethyl 2-oxo-3-phenylsuccinate sodium salt and 560 ml of water. During the addition, the mixture is maintained at a temperature below 25° C. The mixture is stirred for one hour at room temperature and then 152 g of anhydrous K2CO3 are added in portions over a ten minute period, while the temperature is maintained below 25° C. The resultant mixture is vigorously stirred for 1.5 hours at room temperature under a nitrogen atmosphere. The reaction mixture is diluted with 1500 ml of water and extracted with one 2.5 l. portion of ether followed by two 1.25 l portions of ether. The ether is removed and a product comprising an oil of ethyl atropate is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diethyl 2-oxo-3-phenylsuccinate sodium salt
Quantity
316 g
Type
reactant
Reaction Step Two
Name
Quantity
560 mL
Type
solvent
Reaction Step Two
Name
Quantity
152 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

94 g of ethyl phenylacetate (methyl ester content 0.01%) were stirred in 300 ml of N-methylpyrrolidone with 120 g of potassium carbonate and 25 g of paraformaldehyde at 75 to 80° C. for 1.5 h. After cooling, 150 ml of water were added, and the aqueous phase was separated off. The N-methylpyrrolidone phase was extracted twice with 75 ml of diisopropyl ether each time. The combined diisopropyl ether phases were washed with 50 ml of water and concentrated in vacuo. 58 g of product were obtained, corresponding to 54 g of ethyl atropate (53% of theory) with a methyl atropate content of 0.03%.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
53%

Synthesis routes and methods III

Procedure details

A solution of diethyl oxalate (75 g, 513 mmole) and ethyl phenylacetate (108 g, 658 mmol) in 300 mL of dry toluene was slowly charged with solid sodium ethoxide (33.3 g, 489 mmol). A mild exothermic reaction was observed and the reaction mixture turned orange. Precipitation of the salt started within 1 hour and the reaction was left at room temperature overnight. The salt was filtered and washed thoroughly with dry ether. The solid was suspended in 200 mL of ether then acidified to pH2 with 5% aqueous hydrochloric acid. The aqueous layer was separated followed by additional extraction with ether (2×50 mL). The combined etheral solution was successively washed with a saturated solution of sodium bicarbonate (50 mL), water (2×50mL) and brine (50 mL), dried over magnesium sulfate and evaporated in vacuum at room temperature (to prevent possible decarboxylation). The resulting yellow oil was charged with water (250 mL) and formaldehyde (81 mL, 37% aqueous solution, 1 mole) and then it was cooled to 0° C. The resulting mixture was charged, very slowly, with potassium carbonate (72 g, 521 mmol), over 30 minutes. The temperature in the reaction flask was not allowed to exceed 15° C. The reaction mixture was stirred at room temperature for an additional two hours. The aqueous solution was extracted with ether (2×50 mL) and the combined ethereal solution was washed with water (2× 50 mL) and brine (50 mL), dried over magnesium sulfate and evaporated. The resulting yellow oil was purified by Kugelrohr distillation (80°-85° C., 0.5 mmHg) to yield 82.3 g (91%). 300MHz 1H NMR (CDCl3)δ7.46-7.31 (m,5 H), 6.37 (d, J=1.17 Hz, 1H), 5.91 (d, J=1.17 Hz, 1H), 4.31 (q, J=7.15 Hz, 2 H), 1.35 (t, J=7.15 Hz, 3 H). IR (neat)2995, 1740, 1610, 1500, 1450, 1405, 1370, 1310, 1200 cm-1.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step Two
Quantity
81 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
AKD Gupta, RM Chatterje - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… 1 -naphthols (3) and (4) when 1 -naphthol was condensed with 2-phenylacrylonitrile in the presence of zinc chloride, and of the naphthofuranone (9) when ethyl 2-phenylacrylate and …
Number of citations: 4 pubs.rsc.org
R Feng, W Yu, K Wang, Z Liu… - Advanced Synthesis & …, 2014 - Wiley Online Library
… For our initial investigation, ethyl 2-phenylacrylate was employed as a test substrate for the … The desired product 3aa was obtained in 39% yield when ethyl 2-phenylacrylate 1a was …
Number of citations: 48 onlinelibrary.wiley.com
VL Pruitt - 1986 - shareok.org
… Bunce for his procedure for the preparation of ethyl 2-phenylacrylate. I want to thank Stan Sigle for the many NMR spectra he ran and Norm Perreira for the mass spectral data. …
Number of citations: 2 shareok.org
AA Jalil, N Kurono, M Tokuda - Tetrahedron, 2002 - Elsevier
… 2-bromoacrylate (1) with EGZn/Naph at 80, 0, or −20C and the following cross-coupling reaction with iodobenzene (3a) using 5 mol% Pd(P(o-Tol) 3 ) 2 Cl 2 gave ethyl 2-phenylacrylate (…
Number of citations: 59 www.sciencedirect.com
S Watanabe, T Fujita, M Sakamoto, H Endo… - Journal of fluorine …, 1990 - Elsevier
The reaction of N,N-diethyl-1,1,2,3,3,3-hexafluoropropaneamine(PPDA) with aromatic α-hydroxyesters exchanged F for OH and gave their corresponding fluorides. For example, ethyl 2-…
Number of citations: 17 www.sciencedirect.com
LD Chu, H Hřebabecký, A Holý - Collection of Czechoslovak …, 1996 - cccc.uochb.cas.cz
… It was partially or completely saponified with KOH and transformed by Mannich reaction to ethyl 2-phenylacrylate (6d) or 2-phenylacrylic acid (8d), respectively. Addition of bromine to …
Number of citations: 0 cccc.uochb.cas.cz
H Wang, Q Fu, Z Zhang, M Gao, J Ji… - Chinese Journal of Organic …, 2018 - sioc-journal.cn
… We commenced our study by investigating the reaction between ethyl 2-phenylacrylate (1a) and diphenylphosphine oxide (2a) in order to generate a deesterificative oxyphos…
Number of citations: 3 sioc-journal.cn
L Pavlovic, M Pettersen, A Gevorgyan… - European Journal of …, 2021 - Wiley Online Library
… of the corresponding Rh-complexes for hydrocarboxylation of ethyl 2-phenylacrylate. … Ethyl 2-phenylacrylate, StackPhos, and corresponding Rh complexes were prepared according to …
CS Wu, R Li, QQ Wang, L Yang - Green Chemistry, 2019 - pubs.rsc.org
A convenient Fe-catalyzed decarbonylative alkylation–peroxidation of alkenes with aliphatic aldehydes and TBHP to provide chain elongated peroxides is developed, which is further …
Number of citations: 33 pubs.rsc.org
H Shimakoshi, Z Luo, K Tomita, Y Hisaeda - Journal of Organometallic …, 2017 - Elsevier
… Ethyl 2-phenylacrylate was reduced to the hydrogenated product, ethyl 2-phenylpropionate, in 47% yield … Ethyl 2-phenylacrylate was synthesized by the acid-catalyzed esterification of 2-…
Number of citations: 23 www.sciencedirect.com

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